
N-Hydroxy-5-oxoprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-oxoprolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom and a keto group within a five-membered lactam ring. These structural features contribute to its reactivity and potential utility in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-oxoprolinamide can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidone-5-carboxylic acid with Fremy’s salt (potassium nitrosodisulphonate) under controlled conditions . This reaction typically proceeds in a single step and yields the desired compound with high efficiency. The reaction conditions include maintaining a specific temperature and pH to ensure optimal conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-oxoprolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and keto functional groups, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted lactam compounds.
Scientific Research Applications
N-Hydroxy-5-oxoprolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique reactivity and ability to modulate biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Hydroxy-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its mechanism of action, particularly in processes involving metalloenzymes .
Comparison with Similar Compounds
N-Hydroxy-5-oxoprolinamide can be compared with other similar compounds, such as N-hydroxyphthalimide, N-hydroxybenzotriazole, and oximes. These compounds share the presence of an N-hydroxy functional group but differ in their structural frameworks and reactivity. This compound is unique due to its five-membered lactam ring, which imparts distinct chemical properties and reactivity patterns .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in chemical synthesis, biological research, and therapeutic development. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
CAS No. |
6360-91-4 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
N-hydroxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-1-3(6-4)5(9)7-10/h3,10H,1-2H2,(H,6,8)(H,7,9) |
InChI Key |
ANPFIWMQFQGGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


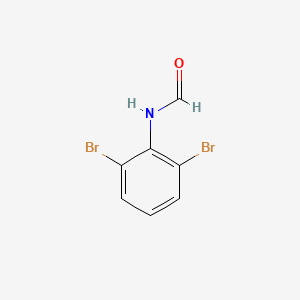
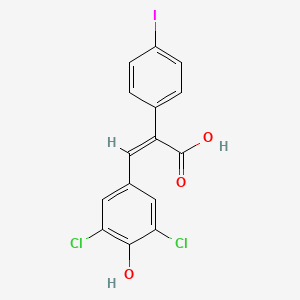

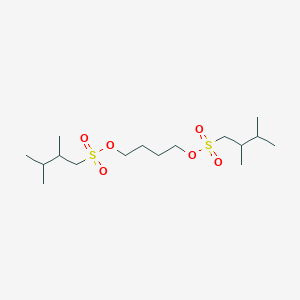
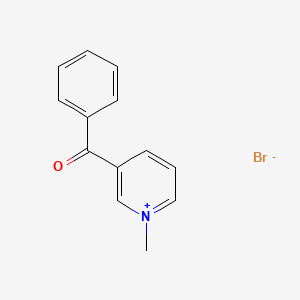

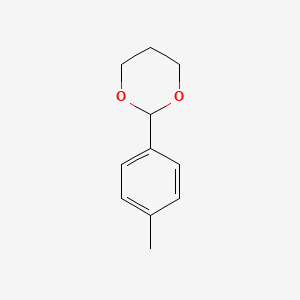
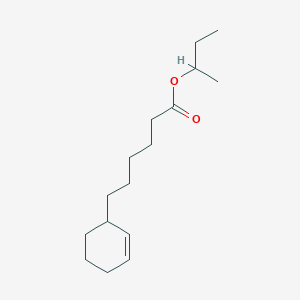

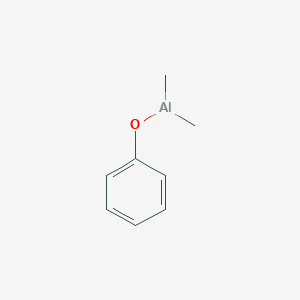
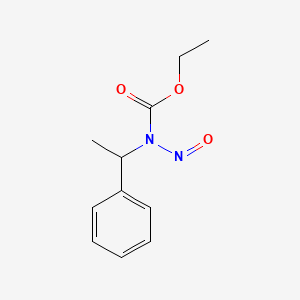
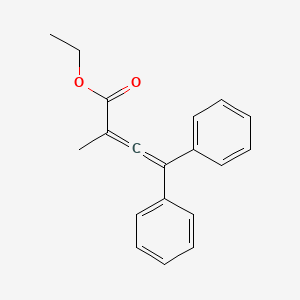
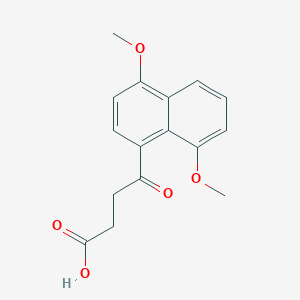
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
